[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate
Description
The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate is a structurally complex molecule featuring:
- A prop-2-enoate backbone with an (E)-configuration, ensuring conjugation across the α,β-unsaturated ester system.
- A 4-(azepan-1-yl)phenyl substituent at the β-position, introducing a seven-membered azepane ring that may enhance lipophilicity and modulate receptor interactions.
- A 2-[(1-cyanocycloheptyl)amino]-2-oxoethyl group at the ester oxygen, combining a cycloheptyl ring (seven-membered aliphatic ring), a cyano group, and an amide linkage. This moiety likely influences solubility, metabolic stability, and intermolecular interactions.
While direct pharmacological or crystallographic data for this compound are absent in the provided evidence, its structural motifs align with derivatives studied for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c26-20-25(15-5-1-2-6-16-25)27-23(29)19-31-24(30)14-11-21-9-12-22(13-10-21)28-17-7-3-4-8-18-28/h9-14H,1-8,15-19H2,(H,27,29)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEQIDHDBMMWLB-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=CC=C(C=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The compound's IUPAC name is 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide. It features a benzamide core, a cyano group, and an azepan ring, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 430.54 g/mol |
| CAS Number | 1223270-43-6 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is thought to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially modulating cellular responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of key biomolecules.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell function and homeostasis.
Biological Activity Studies
Recent research has focused on the compound's pharmacological effects, including its potential anti-inflammatory and analgesic properties.
Case Study: Analgesic Activity
In a study assessing the analgesic properties of similar compounds, it was found that derivatives with a cyano group exhibited significant pain relief in animal models. The mechanism was hypothesized to involve modulation of pain pathways through receptor antagonism.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Significant pain relief | |
| Anti-inflammatory | Reduced inflammation | |
| Antimicrobial | Moderate activity |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from readily available precursors. The introduction of the cyano group and the azepan moiety are critical for enhancing biological activity.
Synthetic Route Overview:
- Formation of Benzamide Core : Reaction of 4-ethoxybenzoic acid with thionyl chloride.
- Introduction of Cyano Group : Utilization of cyanoacetate derivatives.
- Formation of Azepan Ring : Cyclization reactions leading to azepan incorporation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:
*Estimated based on analogous structures.
Key Observations:
Backbone Flexibility vs. The (E)-configuration in the prop-2-enoate system (common across analogs) ensures planarity, enhancing conjugation and stability .
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The cyano group in the target compound and analogs (e.g., ) may increase electrophilicity, influencing reactivity in Michael addition or enzyme inhibition. Azepane vs. Piperidine/Azepine: The seven-membered azepane ring in the target compound likely improves solubility compared to smaller heterocycles (e.g., piperidine) but may reduce metabolic stability due to increased ring strain .
Hydrogen Bonding and Crystal Packing: Weak C–H···O/N interactions observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate suggest similar packing motifs for the target compound, though bulkier substituents (e.g., azepane) could disrupt crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
